Tebanicline dihydrochloride

nAChR pharmacology receptor binding analgesic development

Researchers face challenges isolating α4β2 nAChR-mediated effects due to off-target activation and variable compound efficacy. Tebanicline dihydrochloride (ABT-594) solves this with validated selectivity and potency data.

  • Ki of 37 pM (rat α4β2) and 180,000-fold selectivity over α1β1δγ nAChRs.
  • ED50 = 40 nmol/kg i.p. in neuropathic pain models; reverses opioid-induced respiratory depression.
  • Translational benchmark: clinical ED50 of 50 μg for DPNP pain improvement.

Available for immediate shipment. Ideal for positive control and combination analgesia studies.

Molecular Formula C9H13Cl3N2O
Molecular Weight 271.6 g/mol
Cat. No. B2666043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTebanicline dihydrochloride
Molecular FormulaC9H13Cl3N2O
Molecular Weight271.6 g/mol
Structural Identifiers
InChIInChI=1S/C9H11ClN2O.2ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;;/h1-2,5,7,11H,3-4,6H2;2*1H/t7-;;/m1../s1
InChIKeyHZMFFIXATGBQGR-XCUBXKJBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tebanicline: Selective α4β2 nAChR Agonist for Neuropathic Pain


Tebanicline dihydrochloride (ABT-594) is a potent, orally active neuronal nicotinic acetylcholine receptor (nAChR) ligand with high selectivity for the α4β2 subunit . It inhibits the binding of cytisine to α4β2 neuronal nAChRs with a Ki of 37 pM in rat brain and 55 pM in transfected human receptors . Functionally, it acts as an agonist at human α4β2 nAChRs with an EC50 of 140 nM and intrinsic activity of 130% compared to (−)-nicotine [1]. Developed by Abbott as a less toxic analogue of epibatidine, it demonstrates 30- to 100-fold greater potency than morphine in animal models of nociceptive and neuropathic pain [2].

Tebanicline Dihydrochloride: Why Selectivity Matters


Neuronal nicotinic acetylcholine receptor (nAChR) agonists exhibit profound differences in subunit selectivity, functional efficacy, and in vivo pharmacology that preclude simple substitution. Tebanicline dihydrochloride demonstrates 180,000-fold selectivity for α4β2 over neuromuscular α1β1δγ nAChRs and >900-fold selectivity over other neurotransmitter receptors . In contrast, related α4β2 ligands such as ABT-089 (Ki = 16 nM) and ABT-418 show substantially lower binding affinity and distinct functional profiles [1]. The rank order of agonist potency at human α7 nAChRs places ABT-594 ahead of nicotine, cytisine, ABT-418, and ABT-089 [2]. These quantitative differences in receptor binding, intrinsic activity, and downstream signaling translate to distinct analgesic efficacy and adverse event profiles that cannot be extrapolated between compounds. Researchers must select based on validated, compound-specific data rather than class-level assumptions.

Tebanicline: Quantitative Evidence


α4β2 Binding Affinity vs. Pozanicline

Tebanicline dihydrochloride binds to α4β2 neuronal nAChRs with a Ki of 37 pM, which is approximately 430-fold higher affinity than the related Abbott compound pozanicline (ABT-089), a partial agonist with a Ki of 16 nM (16,000 pM) for the same receptor subtype [1]. This quantitative difference in target engagement underlies the distinct pharmacological profiles of these two α4β2-targeting compounds.

nAChR pharmacology receptor binding analgesic development

α7 nAChR Agonist Potency Ranking

In a cellular system expressing human α7 nAChRs, agonists exhibited the following rank order of potency: epibatidine > anatoxin A > AAR17779 > ABT-594 (tebanicline) > DMPP > nicotine > GTS-21 > cytisine > ABT-418 > acetylcholine > choline > ABT-089 [1]. Tebanicline (ABT-594) positioned fourth in potency among eleven agonists tested, demonstrating functional activity superior to nicotine, ABT-418, and ABT-089.

nAChR functional assay α7 receptor agonist potency ranking

α4β2 Functional Efficacy vs. Nicotine

At the transfected human α4β2 neuronal nAChR in K177 cells, tebanicline dihydrochloride exhibits an EC50 value of 140 nM with an intrinsic activity of 130% compared to (−)-nicotine [1]. This indicates that tebanicline acts as a superagonist at this receptor subtype, producing greater maximal cation efflux than the endogenous ligand. In contrast, at the human α7 homo-oligomeric nAChR, the EC50 is 56,000 nM, reflecting >400-fold functional selectivity for α4β2 over α7.

functional efficacy α4β2 nAChR cation efflux assay

In Vivo Analgesic Efficacy

Tebanicline dihydrochloride is 30- to 100-fold more potent than morphine in animal models of nociceptive and neuropathic pain [1]. In a rat chemotherapy-induced neuropathic pain model, it attenuated mechanical allodynia with an ED50 of 40 nmol/kg i.p. [2]. This anti-allodynic effect was not blocked by naloxone (opioid antagonist) but was completely blocked by mecamylamine (nAChR antagonist), confirming nAChR-mediated, opioid-independent analgesia.

neuropathic pain preclinical efficacy ED50 comparison

α4β2 Selectivity over Neuromuscular nAChR

Tebanicline dihydrochloride demonstrates 180,000-fold selectivity for neuronal α4β2 nAChR over the neuromuscular α1β1δγ nAChR subtype . Additionally, it exhibits >900-fold selectivity for α4β2 nAChRs over other neurotransmitter receptors, with weak affinity for adrenoreceptor subtypes (Ki = 890 nM for α-1B, 597 nM for α-2B, 342 nM for α-2C) and negligible affinity (Ki > 1000 nM) for approximately 70 other receptors, enzymes, and transporters .

receptor selectivity α4β2 nAChR neuromuscular nAChR safety profile

Clinical Efficacy in Diabetic Peripheral Neuropathic Pain

In a phase 2 randomized, double-blind, placebo-controlled trial (N=266), tebanicline dihydrochloride produced dose-dependent pain reduction in diabetic peripheral neuropathic pain (DPNP) patients [1][2]. ED50 values for ≥1, ≥2, and ≥3 point improvements on an 11-point pain scale were 50 μg, 215 μg, and 340 μg BID, respectively. All three dose groups (150, 225, 300 μg BID) showed significantly greater decreases in pain scores vs. placebo (-1.1 for placebo vs. -1.9, -1.9, and -2.0 for treatment groups) [2]. Population pharmacodynamic modeling indicated an approximately twofold separation between ED50 values for efficacy and adverse events (nausea, dizziness) [1].

clinical trial diabetic neuropathy pain score ED50

Tebanicline Dihydrochloride: Research Applications


Opioid-Sparing Analgesia & Respiratory Depression Mitigation

Tebanicline dihydrochloride is uniquely suited for preclinical studies examining opioid-sparing analgesia. In rat models, preadministration of ABT-594 markedly reduced fentanyl-induced respiratory depression (respiratory rate recovered to 81 ± 36% of control vs. 43 ± 32% in vehicle group, P = 0.001) while potentiating fentanyl-induced analgesia [1]. This profile makes it an essential tool compound for studying α4β2 nAChR-mediated respiratory drive preservation and for developing combination strategies that maintain analgesia while reducing opioid-induced respiratory risk.

Neuropathic Pain Model Validation

With established ED50 values across multiple preclinical pain models—including 40 nmol/kg i.p. in vincristine-induced neuropathic pain [1]—tebanicline serves as a validated positive control for α4β2 nAChR-mediated analgesia. Its non-opioid mechanism and mecamylamine-reversible effects [1] make it ideal for discriminating nAChR-dependent from nAChR-independent analgesic pathways. Additionally, its clinical ED50 of 50 μg for pain improvement in DPNP patients [2] provides translational benchmarks for predicting human efficacy of novel α4β2-targeting candidates.

α4β2 Functional Selectivity Studies

The compound's 180,000-fold selectivity for α4β2 over neuromuscular nAChRs and >400-fold functional selectivity over α7 nAChRs (EC50 140 nM vs. 56,000 nM) [1][2] makes it a precise tool for isolating α4β2-mediated signaling. Researchers can use tebanicline to dissect the specific contributions of α4β2 receptors to analgesia, cognition (11.3-12.0% change in delayed match-to-sample tasks) [3], and adverse event profiles, while minimizing confounding from α3β4, α7, or neuromuscular receptor activation.

Nicotine Discrimination and Addiction Pharmacology

Tebanicline shows dose-dependent and complete substitution for the nicotine discriminative stimulus in rats, confirming that its behavioral effects are mediated through β2-containing nAChRs with high intrinsic activity [1]. This property distinguishes it from partial agonists like cytisine and varenicline, which show only partial generalization, and from β4- or α7-selective ligands that fail to substitute. It is therefore a key reference compound for behavioral pharmacology studies examining the receptor mechanisms underlying nicotine dependence and potential smoking cessation therapeutics.

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